molecular formula C16H17ClN2O4 B2675022 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034391-23-4

4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2675022
CAS No.: 2034391-23-4
M. Wt: 336.77
InChI Key: IPOHBYAHKCMKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a piperidine ring, both of which are functionalized with a 2-chlorobenzoyl group and a morpholine-3,5-dione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 2-Chlorobenzoyl Group: The 2-chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride and a base such as triethylamine.

    Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate diol and an amine.

    Formation of the Morpholine-3,5-dione Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the combination of the piperidine and morpholine rings with the 2-chlorobenzoyl and morpholine-3,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-(2-chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-12(13)16(22)18-7-5-11(6-8-18)19-14(20)9-23-10-15(19)21/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOHBYAHKCMKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.